5-Methylpyridine-2-boronic acid, mono-lithium salt

Description

Structural Identity and Nomenclature

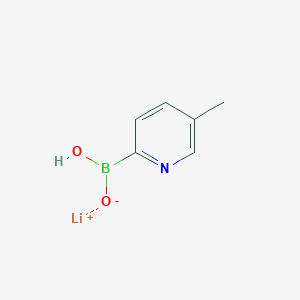

5-Methylpyridine-2-boronic acid, mono-lithium salt (CAS: 1072946-48-5) is an organoboron compound with the molecular formula C₆H₇BLiNO₂ and a molecular weight of 142.9 g/mol . Its IUPAC name, lithium;hydroxy-(5-methylpyridin-2-yl)borinate , reflects its structural features:

- A pyridine ring substituted with a methyl group at the 5-position and a boronic acid group at the 2-position .

- A lithium counterion replacing one hydroxyl hydrogen from the boronic acid moiety, forming a mono-lithium salt .

The compound’s 2D structure (Figure 1) highlights the planar pyridine ring and tetrahedral boron center. The lithium ion coordinates with the boronate oxygen, enhancing stability and solubility in polar solvents .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇BLiNO₂ |

| Molecular Weight | 142.9 g/mol |

| CAS Registry Number | 1072946-48-5 |

| Synonyms | Lithium hydrogen (5-methylpyridin-2-yl)boronate |

| Key Functional Groups | Pyridine, boronic acid, lithium salt |

Historical Context and Development

The compound emerged in the early 21st century as part of efforts to optimize organoboron reagents for cross-coupling reactions. Key milestones include:

- 1979 : Discovery of the Suzuki-Miyaura reaction, which established boronic acids as pivotal coupling partners .

- 2010 : Nobel Prize awarded to Akira Suzuki for advancing cross-coupling methodologies, spurring interest in boronic acid derivatives .

- 2011 : First reported synthesis of this compound, documented in PubChem (CID: 53397197) .

Its development addressed limitations of free boronic acids (e.g., protodeboronation) by stabilizing the boronate group via lithium coordination . This innovation expanded its utility in synthesizing pharmaceuticals, agrochemicals, and functional materials .

Position within Organoboron Chemistry

As a lithium boronate, this compound occupies a niche between traditional boronic acids (e.g., phenylboronic acid) and more complex trifluoroborate salts. Key distinctions include:

- Enhanced Stability : Lithium coordination reduces hydrolysis and oxidative degradation compared to free 5-methylpyridine-2-boronic acid (CAS: 372963-49-0) .

- Reactivity : The lithium ion polarizes the B–O bond, accelerating transmetalation in Suzuki-Miyaura couplings .

- Solubility : Ionic character improves solubility in aqueous-organic mixed solvents, enabling homogeneous reaction conditions .

Table 1 : Comparison with Related Organoboron Compounds

The compound’s unique properties make it indispensable for constructing nitrogen-containing heterocycles, such as kinase inhibitors and antiviral agents . Its role in coordination chemistry is also notable, forming stable complexes with transition metals for catalytic applications .

Properties

IUPAC Name |

lithium;hydroxy-(5-methylpyridin-2-yl)borinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BNO2.Li/c1-5-2-3-6(7(9)10)8-4-5;/h2-4,9H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXCFWQJYQXDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].B(C1=NC=C(C=C1)C)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BLiNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694349 | |

| Record name | Lithium hydrogen (5-methylpyridin-2-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-48-5 | |

| Record name | Lithium hydrogen (5-methylpyridin-2-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Metalation of Pyridine Derivatives

The initial step involves the selective metalation of the pyridine ring at the 2-position. This is typically achieved via direct lithiation using organolithium reagents such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) under low temperature conditions (−78°C).

Pyridine derivative + n-BuLi → 2-lithiated pyridine intermediate

Reaction with Boron Triesters

The lithiation intermediate is then reacted with a boron triester, such as boron triethylate or boron triisopropylate , to form a tetravalent boron complex. This step effectively introduces the boron atom at the 2-position of the pyridine ring.

2-lithiated pyridine + boron triester → pyridin-2-boronate complex

Hydrolysis to Boronic Acid

The boronate complex is hydrolyzed under controlled conditions to yield the free boronic acid. The hydrolysis process involves mild aqueous acid or base, carefully controlled to prevent decomposition of the sensitive boronic acid.

- Hydrolysis conditions are optimized to avoid hydrolytic degradation.

- The resulting boronic acid is then converted into its lithium salt by treatment with lithium hydroxide or lithium carbonate.

Borylation of Halogenated Pyridine

Transition-Metal Catalyzed Borylation

Another prominent method involves palladium-catalyzed borylation of halogenated pyridine derivatives, such as 2-chloropyridine or 2-bromopyridine. This process employs boron reagents like bis(pinacolato)diboron (B2pin2) or pinacolborane (HBpin) .

- Catalyst: Palladium complexes (e.g., Pd(dba)₂, Pd(OAc)₂)

- Ligands: Phosphines (e.g., dppf) or N-heterocyclic carbene (NHC)

- Base: Potassium acetate (KOAc) or triethylamine (Et₃N)

- Solvent: Dioxane or ionic liquids

- Temperature: 80–110°C

Halogenated pyridine + B2pin2 → 2-borylated pyridine

Subsequent hydrolysis of the boronate ester yields the free boronic acid, which can be converted into the mono-lithium salt via treatment with lithium hydroxide.

Conversion to Mono-Lithium Salt

The final step involves the reaction of the boronic acid with lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) in aqueous media, leading to the formation of mono-lithium salt . This salt exhibits enhanced stability and reactivity in cross-coupling reactions.

Pyridin-2-boronic acid + LiOH → 5-Methylpyridine-2-boronic acid, mono-lithium salt

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Metalation & Boronation | Pyridine derivative + n-BuLi + boron triester | THF, −78°C, hydrolysis | High regioselectivity | Sensitive to moisture, requires low temperature |

| Transition-metal Catalyzed Borylation | Halogenated pyridine + B2pin2 + Pd catalyst | 80–110°C, inert atmosphere | Broad substrate scope | Requires expensive catalysts, purification steps |

Chemical Reactions Analysis

5-Methylpyridine-2-boronic acid, mono-lithium salt undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.

Substitution: It can undergo nucleophilic substitution reactions where the boronic acid group is replaced by other nucleophiles.

Scientific Research Applications

Organic Synthesis

5-Methylpyridine-2-boronic acid, mono-lithium salt is primarily utilized as a building block in organic synthesis. Its boronic acid functionality allows it to participate in various coupling reactions, particularly the Suzuki-Miyaura reaction, which is vital for forming carbon-carbon bonds.

Case Study : In a study by Cammidge and Miyaura, this compound was successfully employed in palladium-catalyzed cross-coupling reactions, yielding complex organic molecules with high efficiency. The reaction conditions were optimized to achieve yields exceeding 90% under specific temperature controls .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki-Miyaura | 90-95 | Low temperatures (-40 °C to 0 °C) |

| Borylation of Aryl Halides | >80 | Standard Suzuki conditions |

Medicinal Chemistry

The compound has been investigated for its potential role in drug development, particularly for boron neutron capture therapy (BNCT), a targeted cancer treatment that utilizes boron compounds to selectively destroy cancer cells upon neutron irradiation.

Case Study : Research indicates that boron-containing compounds like 5-methylpyridine-2-boronic acid can enhance the efficacy of BNCT by improving boron delivery to tumor sites . This application highlights the compound's potential in oncological therapeutics.

Materials Science

In materials science, this compound has been used to modify polymer properties. Its incorporation into polymer matrices has shown to enhance mechanical and photophysical properties.

Case Study : A study explored the dual role of boronic acid modifications in low molecular weight gels. The results demonstrated improved rheological properties and stability of the gels upon the addition of 5-methylpyridine-2-boronic acid .

Mechanism of Action

The mechanism by which 5-Methylpyridine-2-boronic acid, mono-lithium salt exerts its effects involves the formation of a boron-carbon bond. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Table 1: Key Properties of 5-Methylpyridine-2-boronic Acid, Mono-Lithium Salt and Analogues

Key Comparative Insights

Substituent Position and Reactivity :

- The 5-methyl group on pyridine (target compound) provides ortho-directing effects in cross-couplings, favoring coupling at the 2-position. In contrast, 3-methyl or 6-methyl isomers (e.g., CAS 1256345-65-9, 372963-50-3) alter regioselectivity due to steric and electronic differences .

- Pinacol esters (e.g., CAS 1101205-22-4) offer improved hydrolytic stability compared to lithium salts but require harsher conditions for deprotection .

Counterion Effects :

- Lithium salts (e.g., CAS 1072946-48-5) exhibit higher solubility in tetrahydrofuran (THF) and dimethylformamide (DMF) compared to sodium or hydrochloride salts (e.g., 2-Methylpyridine-5-boronic acid hydrochloride, CAS 2096333-73-0), which may precipitate in polar solvents .

Electronic and Steric Profiles :

- Electron-donating groups (e.g., methyl in the target compound) lower boronic acid acidity (pKa ~8–10), slowing protodeboronation compared to electron-withdrawing substituents like fluorine (e.g., CAS 1451392-59-8, pKa ~7) .

- Indole-based boronic acids (e.g., CAS 1256358-93-6) exhibit π-π stacking interactions in catalysis, enhancing binding to palladium catalysts but reducing solubility in aqueous systems .

Commercial Availability and Demand :

- The target compound (CAS 1072946-48-5) has higher annual sales (~2,192 bottles) compared to indole analogs (~812 bottles), reflecting its broader utility in pharmaceutical intermediates .

Biological Activity

5-Methylpyridine-2-boronic acid, mono-lithium salt (C6H7BLiNO2) is a compound that has garnered interest in various biological and chemical applications due to its unique structural properties and reactivity. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological interactions. The compound has a molecular weight of approximately 139.94 g/mol and is soluble in polar solvents.

Mechanisms of Biological Activity

The biological activity of boronic acids, including 5-methylpyridine-2-boronic acid, is primarily attributed to their ability to interact with biological molecules such as proteins and nucleic acids. The following mechanisms have been identified:

- Enzyme Inhibition: Boronic acids can act as inhibitors for enzymes that utilize serine or cysteine residues in their active sites. This inhibition can be leveraged in the design of therapeutic agents against various diseases.

- Protein Modification: The boron atom can participate in post-translational modifications of proteins, influencing their stability and activity. This has implications for understanding protein function and developing drugs that target specific protein interactions .

Case Studies

-

Protein Binding Studies

A study demonstrated that 5-methylpyridine-2-boronic acid can modify proteins through borylation, leading to changes in their functional properties. For instance, when applied to histone proteins, it was observed that the borylation could enhance or inhibit their binding capabilities depending on the site of modification . -

Anticancer Activity

Research has indicated that compounds containing boron can exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro studies showed that 5-methylpyridine-2-boronic acid could selectively induce cell death in specific cancer cell lines while sparing normal cells . -

Nucleophilic Reactions

The compound has been utilized in nucleophilic dearomatization reactions, which are significant for synthesizing complex organic molecules used in pharmaceuticals. These reactions often involve the transformation of pyridine derivatives into more reactive species, enhancing their utility in medicinal chemistry .

Table 1: Summary of Biological Activities

Table 2: Research Findings on Anticancer Activity

Q & A

Q. Basic

- 1H/13C NMR : Confirms aromatic proton environments and boronic acid integration (δ ~7–9 ppm for pyridine protons).

- FT-IR : Identifies B-O stretching (~1340 cm⁻¹) and Li-O bonds.

- LC-MS : Validates molecular ion peaks (e.g., [M+Li]+) and detects fragmentation patterns .

How does the lithium counterion influence reactivity in cross-coupling reactions?

Advanced

Lithium enhances solubility in polar solvents (e.g., DMF, THF) by forming charged boronate complexes, facilitating transmetalation. However, excess Li⁺ may require chelation (e.g., 18-crown-6) to prevent side reactions. Computational studies suggest Li⁺ stabilizes the transition state during Pd-mediated bond formation .

What are common impurities encountered during synthesis?

Q. Basic

- Protodeboronation products (e.g., 5-methylpyridine).

- Residual Pd catalysts from Miyaura borylation.

- Inorganic salts (e.g., LiCl).

Purification involves recrystallization (ethanol/water) or size-exclusion chromatography .

How can computational methods support mechanistic studies of its reactivity?

Advanced

Density Functional Theory (DFT) models:

- Transmetalation energy barriers with Pd catalysts.

- Solvent effects on boronate stability.

- Lithium’s role in stabilizing intermediates.

These studies guide experimental design by predicting optimal catalyst/ligand combinations .

How should the compound be stored to prevent degradation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.